5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a naphthalene ring fused to a pyrazole ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
A structurally similar compound, [4-(5-naphthalen-2-yl-1h-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid, has been found to target theSerine/threonine-protein kinase Sgk1 in humans . This protein kinase plays a crucial role in cellular stress response and survival, and it’s involved in various cellular processes such as cell growth and proliferation .
Mode of Action
Based on the structural similarity with the aforementioned compound, it may interact with its target protein kinase, potentially influencing its activity and thus altering cellular processes .
Biochemical Pathways
Compounds that target protein kinases like sgk1 are often involved in signal transduction pathways, which can have downstream effects on a variety of cellular processes .
Pharmacokinetics
The structurally similar compound mentioned earlier has a high probability of human intestinal absorption and blood-brain barrier penetration . These properties could potentially impact the bioavailability of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid, although further studies are needed to confirm this.
Result of Action
Given its potential target, it may influence cellular processes regulated by the Sgk1 protein kinase, potentially affecting cell growth and proliferation .
Biochemical Analysis
Cellular Effects
Compounds of similar structure have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds suggest that effects can vary with dosage, and that high doses may have toxic or adverse effects .
Metabolic Pathways
It’s possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-carboxylic acid hydrazide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyrazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or pyrazole rings .
Scientific Research Applications
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalen-2-yl-acetic acid share structural similarities with 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid.
Pyrazole derivatives: Compounds like 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to the combination of the naphthalene and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance the compound’s stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-8-15-16-13(12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAPNUGEULNKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=NN3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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